N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide
Description
N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide is an acetamide derivative featuring a 4-methylphenyl group and a propargylamine (3-phenylprop-2-yn-1-ylamino) substituent. Its structure combines aromatic and alkyne functionalities, which may confer unique physicochemical and biological properties. This compound is structurally related to N-substituted 2-arylacetamides, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-phenylprop-2-ynylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-15-9-11-17(12-10-15)20-18(21)14-19-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGFAJWCUXETFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNCC#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide typically involves the reaction of 4-methylphenylamine with 3-phenylprop-2-yn-1-ylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Studies
N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide has been investigated for its potential as a drug candidate in various therapeutic areas:
a. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenylpropynones have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
b. Neuroprotective Effects
Studies suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been observed in related compounds .
Biochemical Applications
The compound's structure allows it to interact with various biological targets, making it suitable for biochemical studies:
a. Enzyme Inhibition
Research has highlighted the ability of similar compounds to act as inhibitors of key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation .
b. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of phenylpropynone derivatives, including this compound. The results demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neuroprotection
In a study conducted on neuroprotective agents, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The compound showed a marked reduction in cell death and preserved mitochondrial function compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methylphenyl group (as in 3d) balances lipophilicity and metabolic stability compared to polar groups like methoxy (3b) or halogenated analogs (3f, 3g).
- Higher yields (74%) for 3d and 3f suggest synthetic feasibility for methyl- and chloro-substituted derivatives .
Functional Group Variations in Acetamide Derivatives
Table 1: Comparison of Bioactive Acetamides
Key Findings :
- Methoxyphenyl and sulfonyl groups () enhance anticancer activity, but the target’s propargylamino group may offer unique binding kinetics .
- Thiomorpholinone derivatives () show divergent bioactivity due to sulfur-containing heterocycles, unlike the target’s alkyne motif .
- The target’s propargyl group may confer higher reactivity in click chemistry applications compared to naphthyl or halogenated analogs .
Impact of Substituents on Physicochemical Properties
Table 2: Substituent Effects on Solubility and Reactivity
Analysis :
- The target’s 4-methylphenyl group provides moderate lipophilicity, favoring blood-brain barrier penetration compared to hydrophilic hydroxyethyl analogs .
- Propargylamino’s alkyne functionality allows for bioorthogonal reactions, a unique advantage over chloro or methoxy substituents .
Biological Activity
N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenylpropynyl moiety linked to an acetamide structure, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylamine with 3-phenylprop-2-yn-1-one. The methodology can vary, but it often employs standard organic synthesis techniques such as acylation and alkylation.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, particularly HT29 (colorectal cancer) cells. The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents on the phenyl rings enhances cytotoxicity .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has also been investigated. For example, N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their efficacy in animal models of epilepsy. These studies suggest that modifications in the amide structure can lead to enhanced anticonvulsant activity .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : It could promote programmed cell death in malignancies.
- Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from oxidative stress and inflammation, which could be relevant for its anticonvulsant properties .
Case Studies
Several case studies have highlighted the effectiveness of this compound and its analogs:
-
Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity.
"The presence of an electron-withdrawing group was essential for enhanced anticancer activity" .
- Anticonvulsant Evaluation : In a model of epilepsy, compounds derived from this structure exhibited promising anticonvulsant effects without significant toxicity at therapeutic doses .
Q & A
Q. What are the common synthetic routes for N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide, and how is structural integrity confirmed?
The synthesis typically involves multi-step reactions, starting with the preparation of the acetamide core followed by propargylamine coupling. A common approach includes:
- Step 1 : Activation of the carboxylic acid group in the parent molecule using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or acetonitrile .
- Step 2 : Reaction with 3-phenylprop-2-yn-1-amine under controlled temperatures (0–5°C) to avoid side reactions . Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, and mass spectrometry (MS) to confirm molecular weight. Purity is assessed via HPLC with UV detection (λmax ~255 nm) .
Table 1 : Key Synthetic Conditions and Characterization Parameters
| Step | Reagents/Conditions | Characterization Technique | Critical Parameters |
|---|---|---|---|
| 1 | EDC, DCM, 0°C | ¹H NMR (400 MHz) | δ 2.3 (CH₃), δ 7.2 (Ar-H) |
| 2 | Propargylamine, RT | ESI-MS | [M+H]⁺ m/z = 335.2 |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges arise in interpreting data?
- ¹H NMR : Critical for identifying proton environments, but overlapping signals (e.g., aromatic protons) may require 2D techniques like COSY or HSQC .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹). Challenges include distinguishing amidic NH from solvent residues .
- X-ray Crystallography : Resolves ambiguities in stereochemistry but requires high-purity single crystals, which are challenging to grow due to the compound’s hydrophobic groups .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may require post-reaction purification via column chromatography .
- Temperature Control : Maintaining sub-ambient temperatures during amine coupling minimizes byproducts like imine formation .
- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) accelerates acylation and improves yields by 15–20% .
Q. What strategies address contradictions in spectral data (e.g., NMR shifts) for structural confirmation?
- Cross-Validation : Combine ¹H-¹³C HSQC to correlate ambiguous proton signals with carbon environments .
- Dynamic NMR : Resolves rotational barriers in amide bonds that cause signal splitting at room temperature .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. How does the compound’s structure influence its biological activity, and what methods study this relationship?
- Key Structural Features :
- The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .
- The propargylamine moiety may act as a Michael acceptor, enabling covalent binding to thiol-containing biological targets .
- Methods :
- SAR Studies : Synthesize analogs (e.g., replacing propargyl with allyl groups) and test antimicrobial or anticancer activity .
- Docking Simulations : Use AutoDock Vina to predict interactions with enzymes like tyrosine kinases .
Q. What computational approaches predict reactivity or interactions of this compound?
- Reaction Path Search : Quantum mechanical methods (e.g., DFT) model transition states for propargylamine coupling, identifying energy barriers .
- MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide formulation studies .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks based on logP and PSA values .
Q. What are the best practices for handling and storing this compound in research settings?
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the alkyne group .
- Safety Protocols : Use fume hoods for synthesis; avoid inhalation/contact (LD50 data pending). Dispose via incineration .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Data Contradiction Analysis Example
Issue : Discrepancies in ¹H NMR δ values for the propargylamine NH group (reported δ 5.8 vs. δ 6.2).
- Resolution :
- Verify solvent effects (CDCl₃ vs. DMSO-d₆ cause shifts due to hydrogen bonding).
- Check for tautomerism or rotameric forms using variable-temperature NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
